9-[3,5-dichloro-4-(prop-2-en-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Overview
Description
The compound 9-[3,5-dichloro-4-(prop-2-en-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic structure, and is substituted with multiple functional groups, including dichloro, prop-2-en-1-yloxy, and tetramethyl groups. The presence of these diverse functional groups makes it a versatile compound for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3,5-dichloro-4-(prop-2-en-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. The starting materials often include a xanthene derivative and a dichlorophenyl compound. The synthesis may proceed through the following steps:
Alkylation: The xanthene core is alkylated with a suitable alkylating agent to introduce the tetramethyl groups.
Halogenation: The phenyl ring is halogenated using chlorine gas or a chlorinating agent to introduce the dichloro groups.
Etherification: The prop-2-en-1-yloxy group is introduced through an etherification reaction, where the phenol derivative reacts with an allyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the use of continuous flow reactors may be employed to enhance efficiency. Purification steps such as recrystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
9-[3,5-dichloro-4-(prop-2-en-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to reduce double bonds.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Ammonia (NH₃), thiols (R-SH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups in place of the dichloro groups.
Scientific Research Applications
9-[3,5-dichloro-4-(prop-2-en-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 9-[3,5-dichloro-4-(prop-2-en-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
9-phenylxanthene-1,8(2H)-dione: Lacks the dichloro and prop-2-en-1-yloxy groups, making it less versatile in chemical reactions.
3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione:
Uniqueness
The presence of the dichloro and prop-2-en-1-yloxy groups in 9-[3,5-dichloro-4-(prop-2-en-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione enhances its reactivity and potential applications compared to similar compounds. These functional groups allow for a wider range of chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
9-(3,5-dichloro-4-prop-2-enoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2O4/c1-6-7-31-24-15(27)8-14(9-16(24)28)21-22-17(29)10-25(2,3)12-19(22)32-20-13-26(4,5)11-18(30)23(20)21/h6,8-9,21H,1,7,10-13H2,2-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXAKVBLUIWPMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)Cl)OCC=C)Cl)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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